3,3,4,4,5,5,5-Heptafluoropentane-1-thiol
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Overview
Description
3,3,4,4,5,5,5-Heptafluoropentane-1-thiol is a fluorinated thiol compound characterized by the presence of seven fluorine atoms attached to a pentane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,5-Heptafluoropentane-1-thiol typically involves the fluorination of pentane derivatives. One common method is the reaction of pentane-1-thiol with fluorinating agents under controlled conditions to introduce the fluorine atoms at specific positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to ensure the precise introduction of fluorine atoms. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,5-Heptafluoropentane-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace fluorine atoms.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Sulfides, disulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3,4,4,5,5,5-Heptafluoropentane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,5-Heptafluoropentane-1-thiol exerts its effects is primarily through its interactions with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. This compound can interact with various molecular targets, including enzymes and receptors, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: Another fluorinated thiol with a longer carbon chain.
1,1,1,2,2,3,4,5,5,5-Decafluoropentane: A fluorinated pentane derivative with different fluorination patterns.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol with similar fluorination but different functional group.
Uniqueness
3,3,4,4,5,5,5-Heptafluoropentane-1-thiol is unique due to its specific fluorination pattern and the presence of a thiol group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in various fields .
Properties
CAS No. |
212248-66-3 |
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Molecular Formula |
C5H5F7S |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
3,3,4,4,5,5,5-heptafluoropentane-1-thiol |
InChI |
InChI=1S/C5H5F7S/c6-3(7,1-2-13)4(8,9)5(10,11)12/h13H,1-2H2 |
InChI Key |
ZFMOQJPTQHTPEN-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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